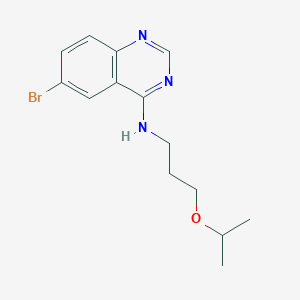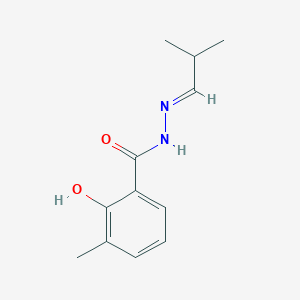
6-溴-N-(3-异丙氧基丙基)-4-喹唑啉胺
描述
6-Bromo-N-(3-isopropoxypropyl)-4-quinazolinamine belongs to the class of quinazolinone derivatives, compounds known for their diverse pharmacological activities. However, the specific focus here will be on the compound's synthesis, molecular structure, chemical reactions, and physical and chemical properties, excluding its pharmacological aspects.
Synthesis Analysis
The synthesis of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones involves the reaction of 6-bromo-2-methyl-3,1-benzoxazin-4-one with hydroxylamine hydrochloride, followed by treatment with alkyl halides, acyl chlorides, and sulfonyl chlorides to give the corresponding ethers, esters, and sulfonates, respectively (Badr, El-Sherief, & Mahmoud, 1980). Additionally, the construction of quinazoline derivatives can be achieved through a copper-catalyzed three-component domino reaction, involving 2-bromoaldehydes, benzylamines, and sodium azide, which highlights the compound's synthetic versatility (Xu et al., 2016).
Molecular Structure Analysis
The molecular structure of 6-bromo-N-(3-isopropoxypropyl)-4-quinazolinamine and its derivatives is characterized by the presence of a quinazolinone core, substituted at the 6-position by a bromo group and further modified at other positions to yield a variety of compounds with different chemical functionalities. These structural modifications significantly influence the compound's chemical reactivity and properties.
Chemical Reactions and Properties
Quinazolinone derivatives, including 6-bromo-N-(3-isopropoxypropyl)-4-quinazolinamine, undergo various chemical reactions, including condensation with aromatic aldehydes, treatment with phosphorus pentasulfide to give corresponding thiones, and reactions with hydroxylamine hydrochloride to yield hydroxyquinazolinones (Badr, El-Sherief, & Mahmoud, 1980). These reactions not only demonstrate the compound's chemical versatility but also its potential as a precursor for further synthetic modifications.
科学研究应用
合成和生物活性
化学合成和预期生物活性:研究探索了相关溴-喹唑啉酮衍生物对单齿和双齿氮亲核试剂的反应,产生了具有预期生物活性的化合物。这包括动态苯并恶嗪酮和喹唑啉酮的合成,突出了这些化合物在化学反应中的多功能性及其在药物发现中的潜力 (El-hashash 等人,2016).
抗炎和镇痛筛选:已经合成了一系列新型的溴-喹唑啉酮衍生物,并评估了它们的抗炎和镇痛活性。某些化合物表现出显着的活性,展示了溴-喹唑啉酮衍生物在治疗疼痛和炎症方面的治疗潜力 (Eweas 等人,2012).
抗真菌生物活性:评估了类似化合物 6-溴-4-乙氧基乙硫喹唑啉对植物病原真菌的抗真菌作用,证明了其具有强大的抗真菌活性。这突出了溴-喹唑啉酮衍生物作为抗真菌剂的潜在应用 (Liu & Huang,2011).
抗菌研究:探索了新型吡唑基-氧丙基-喹唑啉-4(3H)-酮衍生物(包括溴-喹唑啉酮化合物)的合成和抗菌活性。这些研究表明结构修饰在增强生物活性中的重要性,为开发新的抗菌剂提供了一条途径 (Raval、Desai & Desai,2012).
合成方法和应用
微波辐射和无溶剂合成:微波辐射和无溶剂条件在溴-喹唑啉酮衍生物合成中的效率证明了绿色化学方法的进步。这种方法不仅简化了合成过程,而且有助于开发对环境友好的化学合成技术 (Mohammadi & Hossini,2011).
用于关键中间体合成的串联过程:一种改进的合成路线用于关键中间体(在药物发现中至关重要),展示了工艺优化在制药生产中的重要性。通过减少分离过程的数量,显着提高了合成的效率和收率 (Nishimura & Saitoh,2016).
属性
IUPAC Name |
6-bromo-N-(3-propan-2-yloxypropyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O/c1-10(2)19-7-3-6-16-14-12-8-11(15)4-5-13(12)17-9-18-14/h4-5,8-10H,3,6-7H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWTYHGIASTYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC=NC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-[3-(propan-2-yloxy)propyl]quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-{2-[2-(2-anilino-2-oxoethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4624924.png)


![1'-isobutyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4624970.png)

![N-allyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide](/img/structure/B4624987.png)
![3-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4624990.png)
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4624992.png)
![4-{[4-(2-furoyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4624994.png)
![N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide](/img/structure/B4625005.png)
![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4625011.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4625021.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4625027.png)
![ethyl 6-{2-[(4-bromophenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4625034.png)